molecular formula C11H11ClO3 B2636973 (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid CAS No. 890986-89-7

(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid

Cat. No.: B2636973
CAS No.: 890986-89-7
M. Wt: 226.66
InChI Key: KISRHHHPGJWJFH-ZZXKWVIFSA-N
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Description

(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid is a substituted acrylic acid derivative characterized by an E-configuration double bond, a carboxylic acid group, and a 5-chloro-2-ethoxyphenyl substituent. The ethoxy group at the ortho position and the chloro substituent at the para position on the aromatic ring modulate the molecule’s electronic profile, impacting intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

(E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-15-10-5-4-9(12)7-8(10)3-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISRHHHPGJWJFH-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid typically involves the condensation of 5-chloro-2-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.

Scientific Research Applications

(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of (2E)-3-arylprop-2-enoic acids, where structural variations in the aryl substituent lead to significant differences in physicochemical and functional properties. Below is a systematic comparison with key analogs:

Structural Analogs and Substituent Effects

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight Key Features/Impacts
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid 5-Cl, 2-OCH₂CH₃ C₁₁H₁₁ClO₄ 242.66 Ethoxy enhances lipophilicity; chloro provides electron-withdrawing effects.
(2E)-3-(5-chloro-2-nitrophenyl)prop-2-enoic acid 5-Cl, 2-NO₂ C₉H₆ClNO₄ 227.6 Nitro group (strong electron-withdrawing) increases acidity and reduces solubility.
(2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid 3-Cl, 4-OCH₃, 5-OCH₂CH₃ C₁₂H₁₃ClO₄ 256.68 Methoxy at para position enhances hydrogen-bonding potential.
(2E)-3-(4-[(2-chlorothiazol-5-yl)methoxy]phenyl)prop-2-enoic acid 4-OCH₂(2-Cl-thiazole) C₁₃H₁₀ClNO₃S 295.74 Thiazole introduces heterocyclic π-system; chloro improves target binding affinity.
(2E)-3-(5-bromofuran-2-yl)prop-2-enoic acid 5-Br-furan C₇H₅BrO₃ 217.02 Bromine increases molecular weight; furan alters aromaticity and metabolic stability.

Physicochemical Properties

  • Acidity (pKa): Substituents strongly influence acidity. For example:
    • The nitro analog (pKa ~1–2, estimated) is more acidic than the ethoxy derivative (pKa ~4–5) due to the nitro group’s electron-withdrawing nature .
    • The thiazole-containing compound has a predicted pKa of 4.53, reflecting moderate acidity suitable for biological systems .
  • Solubility: Ethoxy and methoxy groups improve lipophilicity (logP ~2–3), whereas nitro and carboxylic acid groups enhance hydrophilicity .
  • Thermal Stability: Thiazole and furan derivatives exhibit higher boiling points (e.g., 521°C for the thiazole analog) due to increased molecular rigidity .

Biological Activity

(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential applications through a synthesis of various research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H13ClO2
  • Molecular Weight : 236.68 g/mol
  • IUPAC Name : this compound

This structure allows for interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : The presence of the chloro and ethoxy groups can modulate enzyme activity by altering binding affinity.
  • Receptor Interaction : The compound may bind to receptors involved in inflammatory and metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, the compound has shown selective activity against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coliNo significant activity

These findings suggest that while the compound is effective against certain pathogens, its efficacy against Gram-negative bacteria is limited.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential role in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in PMC assessed the antimicrobial efficacy of various derivatives, including this compound. It was found to have a selective inhibitory effect on Gram-positive bacteria, supporting its potential as an antimicrobial agent .
  • Investigating Anti-inflammatory Mechanisms : Research conducted on macrophage cell lines revealed that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels, suggesting its utility in managing inflammatory responses .
  • Drug Development Potential : The compound's unique structural features make it a candidate for further modifications aimed at enhancing selectivity and potency against specific biological targets .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles before clinical trials.

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